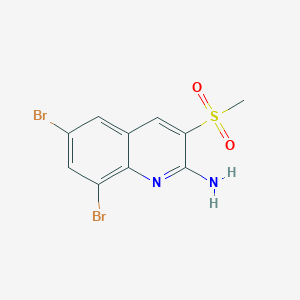

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a chemical compound with the formula C10H8Br2N2O2S and a molecular weight of 380.06 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms attached at positions 6 and 8, and a methylsulfonyl group attached at position 3 .Scientific Research Applications

- Application : Researchers have explored its antimicrobial potential. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Investigating its mechanism of action and specific targets could lead to novel antimicrobial agents .

- Application : This compound has been reported to inhibit urease activity. Understanding its binding interactions with the enzyme and its potential as a urease inhibitor could have implications in agriculture (e.g., controlling soil urease activity) and medicine (e.g., treating urease-related diseases) .

- Application : Researchers can explore modifications of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine to create analogs with improved pharmacological properties. These analogs may target specific proteins or pathways, potentially leading to new therapeutic agents .

- Application : By incorporating this quinoline derivative into fluorescent probes, scientists can track cellular processes, study protein localization, or monitor intracellular events. Its unique structural features may enhance fluorescence properties .

- Application : Investigating the effects of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine on cancer cell lines could reveal its potential as an antiproliferative agent. Researchers can explore its impact on cell viability, apoptosis, and cell cycle progression .

- Application : Researchers might explore using this compound in organic electronics, sensors, or coatings. Its unique bromine-substituted structure could impart specific properties to materials, such as improved conductivity or stability .

Antimicrobial Activity

Urease Inhibition

Chemical Biology and Drug Discovery

Fluorescent Probes and Imaging

Cancer Research

Materials Science

properties

IUPAC Name |

6,8-dibromo-3-methylsulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXJLWSFDGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2802679.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)